

4-Amino-2-chloro-3-nitropyridine safety data sheet

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-chloro-3-nitropyridine

Cat. No.: B048866

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **4-Amino-2-chloro-3-nitropyridine**

Introduction: As a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical agents, **4-Amino-2-chloro-3-nitropyridine** (CAS No. 2789-25-5) is a compound of significant interest to the research and development community.^{[1][2]} Its unique molecular architecture, featuring a pyridine core substituted with reactive amino, chloro, and nitro groups, makes it a versatile building block.^[1] However, these same functional groups necessitate a rigorous and informed approach to safety.

This guide provides a comprehensive overview of the safety considerations for **4-Amino-2-chloro-3-nitropyridine**. It is designed for laboratory researchers, process chemists, and safety professionals. It is important to note that while this compound is available for research purposes, a complete, officially registered Safety Data Sheet (SDS) is not consistently available across all suppliers. Therefore, this document synthesizes available data for the compound itself, alongside safety information from structurally similar isomers and related pyridine compounds, to construct a robust and cautious safety profile. This analog-based approach is a standard practice in chemical safety assessment for novel or less-documented substances, ensuring that protocols are based on the best available scientific evidence.

Chemical Identification and Hazard Profile

Before handling any chemical, it is crucial to understand its fundamental properties and inherent hazards.

Physicochemical Properties

A summary of the known physical and chemical properties of **4-Amino-2-chloro-3-nitropyridine** is provided below. This data is essential for understanding its behavior under various laboratory conditions.

Property	Value	Source
CAS Number	2789-25-5	[1] [2] [3]
Molecular Formula	C ₅ H ₄ CIN ₃ O ₂	[1] [4]
Molecular Weight	173.56 g/mol	[1] [4]
Appearance	Yellow solid	[1]
Melting Point	179-181 °C	[2]
Storage Temperature	0-8 °C	[1]

Inferred GHS Hazard Classification

Due to the lack of a comprehensive GHS classification for this specific compound, we infer its likely hazards based on the documented classifications of its isomers, such as 2-Amino-6-chloro-3-nitropyridine (CAS 27048-04-0) and related nitropyridines.[\[5\]](#)[\[6\]](#)[\[7\]](#) This approach is predicated on the principle that structurally similar molecules often exhibit similar toxicological profiles.

Hazard Class	Hazard Category	GHS Statement	Basis of Inference
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	Based on analogs like 4-chloro-3-nitropyridine and general toxicity of nitropyridines. [4] [7]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	Documented for isomers 2-Amino-6-chloro-3-nitropyridine. [5] [6]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation	Documented for isomers 2-Amino-6-chloro-3-nitropyridine. [5] [6]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	Documented for isomers 2-Amino-6-chloro-3-nitropyridine. [5] [6]

Signal Word: Warning[\[5\]](#)[\[6\]](#)

Hazard Pictograms:

(Note: Skull and crossbones pictogram is included due to the potential for significant toxicity, a cautious approach given the data gaps.)

Emergency Response Protocols

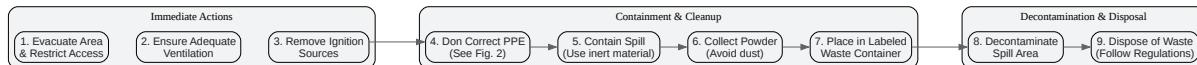
A clear, rehearsed emergency plan is critical. The following protocols are based on standard laboratory practice and data from analogous compounds.[\[5\]](#)[\[6\]](#)[\[8\]](#)

First-Aid Measures

The immediate actions taken after an exposure can significantly impact the outcome. The causality behind these steps is to rapidly dilute and remove the chemical to minimize

absorption and tissue damage.

- General Advice: Move the affected person out of the dangerous area. First responders must protect themselves. Show this safety guide to the doctor in attendance.[6]
- If Inhaled: Relocate the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration immediately. Seek urgent medical attention.[5][8] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[8]
- In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation develops and persists, consult a physician.[5]
- In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids.[5][6] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5]
- If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8] Call a physician or Poison Control Center immediately.[8][9]


Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][8]
- Specific Hazards from Combustion: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen chloride gas.[5][6]
- Protective Actions for Fire-Fighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[5][8]

Accidental Release Measures (Spill Cleanup)

A spill presents inhalation, contact, and environmental hazards. The protocol is designed to contain the material, protect personnel, and prevent environmental contamination.

Workflow for Spill Response

[Click to download full resolution via product page](#)

Figure 1: Step-by-step workflow for responding to a solid spill of **4-Amino-2-chloro-3-nitropyridine**.

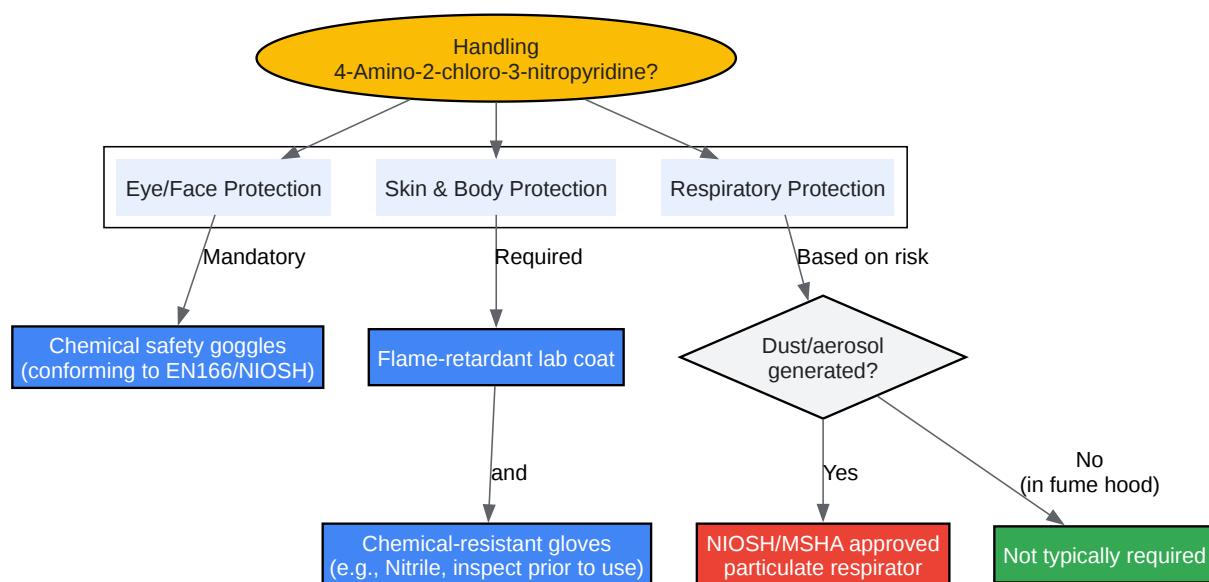
Detailed Protocol:

- Personal Precautions: Avoid dust formation. Do not breathe vapors, mist, gas, or dust. Avoid all contact with skin and eyes. Ensure adequate ventilation and wear appropriate PPE as described in Section 3.[6][8]
- Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[8]
- Methods for Cleaning Up: Carefully sweep up the solid material, avoiding the generation of dust. Use spark-proof tools and explosion-proof equipment if necessary.[8] Place the collected material into a suitable, closed, and labeled container for disposal according to local regulations.[6][8]

Standard Operating Procedures for Safe Handling

Proactive measures are the cornerstone of laboratory safety. Adherence to these handling and storage protocols will minimize the risk of exposure.

Engineering Controls


The primary method of exposure control is to contain the hazard at its source.

- Ventilation: Always handle this compound in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
- Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection must be based on a thorough risk assessment.

PPE Selection Guide

[Click to download full resolution via product page](#)

Figure 2: Decision flowchart for selecting appropriate Personal Protective Equipment (PPE).

PPE Specifications:

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]
- Skin Protection: Handle with gloves that have been inspected prior to use. Wear impervious clothing, such as a lab coat, to prevent skin contact.[5][8]
- Respiratory Protection: If engineering controls are insufficient or if dust is generated, use a full-face respirator with a particulate filter type N100 (US) or type P3 (EN 143).[5]

Handling and Storage

- Safe Handling: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.[5][6] Minimize dust generation and accumulation.[6]
- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep locked up and away from incompatible materials such as strong oxidizing agents.[5][6]

Toxicological and Ecological Profile (Inferred) Toxicological Information

Specific toxicological studies on **4-Amino-2-chloro-3-nitropyridine** are not available in the reviewed literature. However, based on its structure and data from related compounds:

- Acute Effects: It is predicted to be harmful if swallowed, causing irritation to the gastrointestinal tract.[7][9] Skin and eye contact are expected to cause irritation, characterized by redness, itching, and pain.[5][6] Inhalation of dust may lead to respiratory tract irritation.[6]
- Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity. The absence of data necessitates handling the compound as if it were potentially hazardous with long-term exposure.

Ecological Information

No specific ecotoxicity data is available.^[8] As a precautionary measure, the compound should not be allowed to enter drains or the environment.^[8] Discharge into the environment must be avoided.^[8]

Conclusion

4-Amino-2-chloro-3-nitropyridine is a valuable research chemical whose reactivity demands a high level of safety awareness. While a complete SDS is not readily available, a robust safety protocol can be established by analyzing its chemical structure and synthesizing data from closely related analogs. The core principles of safe handling—containment through engineering controls, diligent use of appropriate PPE, and adherence to established emergency protocols—are paramount. By treating this compound with the caution it warrants, researchers can safely harness its synthetic potential.

References

- 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2. PubChem. [\[Link\]](#)
- 4-Amino-2-chloro-3-nitro pyridine. Amerigo Scientific. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-2-chloro-3-nitropyridine | 2789-25-5 [chemicalbook.com]
- 3. 4-Amino-2-chloro-3-nitro pyridine - Amerigo Scientific [amerigoscientific.com]
- 4. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Amino-2-chloro-3-nitropyridine safety data sheet]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048866#4-amino-2-chloro-3-nitropyridine-safety-data-sheet\]](https://www.benchchem.com/product/b048866#4-amino-2-chloro-3-nitropyridine-safety-data-sheet)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com